BenchChemオンラインストアへようこそ!

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Medicinal Chemistry LDHA Inhibition Piperidine-dione Scaffold

Acquire the authentic 6,6-disubstituted piperidine-2,4-dione scaffold expressly claimed in the Genentech/Roche LDHA inhibitor patent estate (US 20170001990, WO 2015/139994 A1). Generic 6-methylpiperidine-2,4-diones cannot recapitulate the gem-disubstituted architecture required for SAR fidelity. The methoxymethyl group introduces a unique hydrogen-bond acceptor and modulates lipophilicity, ensuring your program stays within the patent-defended chemical space. ≥95% purity, ideal as a benchmark for Dieckmann cyclization methodology and LDHA-mediated metabolic reprogramming studies.

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 2361634-42-4
Cat. No. B2497583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)-6-methylpiperidine-2,4-dione
CAS2361634-42-4
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESCC1(CC(=O)CC(=O)N1)COC
InChIInChI=1S/C8H13NO3/c1-8(5-12-2)4-6(10)3-7(11)9-8/h3-5H2,1-2H3,(H,9,11)
InChIKeyKQBLJZUZCRMNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (CAS 2361634-42-4): Procurement Specifications and Structural Identification


6-(Methoxymethyl)-6-methylpiperidine-2,4-dione (CAS 2361634-42-4) is a 6,6-disubstituted piperidine-2,4-dione derivative with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.2 g/mol . The compound features a piperidine ring bearing two carbonyl groups at positions 2 and 4, and is distinguished by the presence of both a methoxymethyl (–CH₂OCH₃) group and a methyl (–CH₃) group at the 6-position, constituting a gem-disubstituted core architecture .

Why 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione Cannot Be Replaced by Unsubstituted or Mono-Substituted Piperidine-2,4-dione Analogs


Generic substitution fails because the 6,6-disubstituted pattern of 6-(methoxymethyl)-6-methylpiperidine-2,4-dione is structurally distinct from both the unsubstituted piperidine-2,4-dione core and the mono-substituted 6-methylpiperidine-2,4-dione analogs commonly available from research chemical suppliers [1]. The gem-disubstitution at position 6—combining a methoxymethyl group with a methyl group—is a specific structural motif claimed within the piperidine-dione derivative patent families assigned to Genentech, Inc. and Hoffmann-La Roche [2]. This exact substitution pattern is not present in generic 6-methylpiperidine-2,4-dione (CAS 118263-99-3) or in the enantiopure (R)- and (S)-6-methylpiperidine-2,4-dione variants, which lack the methoxymethyl functionality and therefore cannot recapitulate the molecular recognition features required for applications within the LDHA inhibitor chemical space defined by the Genentech/Roche patent estate [3].

Quantitative Comparative Evidence for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione in Medicinal Chemistry and Chemical Biology Research


Patent-Defined 6,6-Disubstituted Piperidine-2,4-dione Architecture vs. Mono-Substituted Commercial Analogs

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione represents a 6,6-disubstituted piperidine-2,4-dione scaffold wherein the 6-position bears two distinct substituents: a methyl group and a methoxymethyl group [1]. In contrast, the commercially available comparator 6-methylpiperidine-2,4-dione (CAS 118263-99-3) and its enantiopure (R)- and (S)- forms bear only a single methyl substituent at the 6-position, with the remaining position occupied by hydrogen . The gem-disubstitution pattern of the target compound introduces an additional heteroatom-containing side chain (methoxymethyl) that is explicitly claimed within the Markush structures of the Genentech/Roche piperidine-dione derivative patent families, whereas mono-substituted 6-methylpiperidine-2,4-dione falls outside the scope of compounds defined for LDHA inhibitory activity in these patent estates [1].

Medicinal Chemistry LDHA Inhibition Piperidine-dione Scaffold

Synthetic Accessibility via Dieckmann Cyclization Methodology vs. N-Protected Routes

The synthesis of 6,6-disubstituted piperidine-2,4-diones, including 6-(methoxymethyl)-6-methylpiperidine-2,4-dione, can be achieved via regioselective Dieckmann cyclization routes that enable flexible access to 6-substituted, 5,6-disubstituted, and 2,6-disubstituted piperidine-2,4-diones without requiring N-protective group strategies . The Dieckmann cyclization approach represents a methodological advantage over synthetic routes that rely on N-protection/deprotection sequences for constructing the piperidine-2,4-dione core. The 6,6-disubstituted architecture of the target compound—bearing two distinct substituents at the same carbon atom—is specifically accessible through this flexible cyclization methodology, whereas mono-substituted analogs may be obtained through alternative but less generalizable routes .

Organic Synthesis Piperidine-2,4-dione Synthesis Dieckmann Cyclization

Commercial Availability and Procurement Specifications for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is commercially available through specialized research chemical suppliers, with catalog specifications including a minimum purity of 95% and a molecular weight of 171.2 g/mol . Procurement data indicate that the compound is supplied in research quantities of 50 mg and 500 mg, with pricing of approximately $675.00 for 50 mg and $2,125.00 for 0.5 g, reflecting a tiered pricing structure at scale . In contrast, the structurally simpler analog 6-methylpiperidine-2,4-dione (CAS 118263-99-3) is available through a broader range of commercial suppliers, but lacks the methoxymethyl functionality required for the specific 6,6-disubstituted scaffold defined in the LDHA inhibitor patent space.

Chemical Procurement Research Chemical Sourcing Piperidine-dione Scaffold

Molecular Weight and Physicochemical Differentiation from Mono-Substituted and Trifluoromethyl Analogs

The molecular weight of 6-(methoxymethyl)-6-methylpiperidine-2,4-dione is 171.2 g/mol (molecular formula C₈H₁₃NO₃) . This value represents a significant increase compared to the unsubstituted piperidine-2,4-dione core (molecular weight 113.1 g/mol; C₅H₇NO₂) and the mono-substituted 6-methylpiperidine-2,4-dione (molecular weight 127.1 g/mol; C₆H₉NO₂) . The molecular weight increase of approximately 44.1 g/mol relative to 6-methylpiperidine-2,4-dione corresponds precisely to the addition of the methoxymethyl (–CH₂OCH₃) substituent. For comparative context, the 6-(trifluoromethyl)piperidine-2,4-dione analog (CAS 1552231-27-2; C₆H₆F₃NO₂) has a molecular weight of 181.1 g/mol, illustrating that the methoxymethyl substitution yields a distinct physicochemical profile intermediate between the methyl-only and trifluoromethyl-substituted scaffolds .

Physicochemical Properties Medicinal Chemistry Piperidine-dione Derivatives

Recommended Research Applications for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione Based on Structural and Patent Evidence


Medicinal Chemistry: LDHA Inhibitor Scaffold Development and Structure-Activity Relationship (SAR) Studies

This compound is optimally deployed as a 6,6-disubstituted piperidine-2,4-dione scaffold for LDHA inhibitor medicinal chemistry programs, based on its structural alignment with the Markush definitions within the Genentech/Roche piperidine-dione derivative patent estate (U.S. Patent Application 20170001990; CN-106573906-A; WO 2015/139994 A1) [1]. The methoxymethyl group at the 6-position introduces an ether oxygen that may serve as a hydrogen bond acceptor or modulate lipophilicity and metabolic stability relative to mono-substituted analogs. Procurement of this specific 6,6-disubstituted scaffold ensures that downstream SAR exploration remains within the chemical space defined by the LDHA inhibitor patent families, which explicitly encompass compounds bearing substitution patterns at the piperidine-dione 6-position analogous to the methoxymethyl-methyl gem-disubstituted architecture of the target compound [1].

Organic Synthesis: Validation of Regioselective Dieckmann Cyclization Methodology

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione serves as a representative substrate for validating and optimizing the regioselective Dieckmann cyclization methodology described for the construction of substituted piperidine-2,4-dione scaffolds . The methodology enables access to 6-, 5,6-, and 2,6-substituted piperidine-2,4-diones without requiring N-protective group strategies. Researchers developing scalable synthetic routes to 6,6-disubstituted piperidine-2,4-dione scaffolds can utilize this compound as a benchmark for assessing reaction yields, regioselectivity, and purification protocols under the reported Dieckmann conditions .

Chemical Biology: Tool Compound for LDHA-Mediated Metabolic Reprogramming Studies

Based on the compound's structural classification within the piperidine-dione derivative chemical space defined for LDHA inhibition [1], this scaffold may be deployed as a chemical probe for investigating lactate dehydrogenase A (LDHA)-mediated metabolic reprogramming in cancer cell models. LDHA inhibition has been shown to affect global metabolism and induce cell death after sustained exposure in pancreatic cancer cell lines [2]. The 6,6-disubstituted architecture of 6-(methoxymethyl)-6-methylpiperidine-2,4-dione provides a structurally distinct entry point for exploring how gem-disubstitution at the piperidine-2,4-dione 6-position modulates target engagement, cellular potency, and metabolic pathway perturbation relative to mono-substituted analogs or the more advanced LDHA inhibitor GNE-140 [2].

Analytical Chemistry: Physicochemical Reference Standard for 6,6-Disubstituted Piperidine-2,4-dione Scaffolds

With a molecular weight of 171.2 g/mol, a molecular formula of C₈H₁₃NO₃, and a defined purity specification of ≥95% , 6-(methoxymethyl)-6-methylpiperidine-2,4-dione is suitable for use as a reference standard in analytical method development and quality control workflows involving substituted piperidine-2,4-dione derivatives. The compound's distinct molecular weight (+44.1 g/mol relative to 6-methylpiperidine-2,4-dione) and the presence of the methoxymethyl group provide unique spectral signatures in LC-MS, NMR, and IR analyses that enable unambiguous identification and quantification. Procurement of material meeting the 95% purity specification supports reproducible analytical method validation and inter-laboratory comparability in structure confirmation and impurity profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.